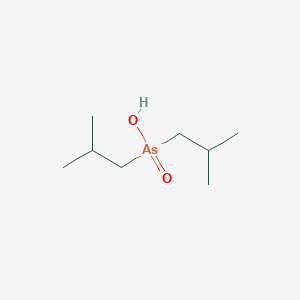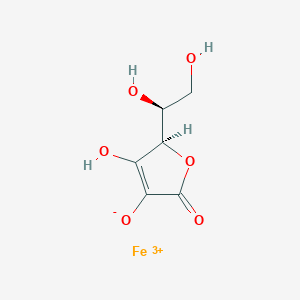
Bis(2-methylpropyl)arsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl)arsinic acid: is an organoarsenic compound characterized by the presence of arsenic bonded to two 2-methylpropyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl)arsinic acid typically involves the reaction of arsenic trioxide with 2-methylpropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and an acidic or basic environment to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methylpropyl)arsinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentoxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of arsenic.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Arsenic pentoxide and other arsenic oxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-methylpropyl)arsinic acid is used as a precursor in the synthesis of other organoarsenic compounds. It is also studied for its reactivity and potential use in catalysis.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a tool for studying arsenic metabolism and toxicity.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of certain cancers where arsenic compounds have shown efficacy.
Industry: In industry, this compound is used in the production of specialized chemicals and materials, including semiconductors and other electronic components.
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl)arsinic acid involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can inhibit enzyme activity by binding to the thiol groups, leading to disruptions in cellular metabolism and signaling pathways. This mechanism is similar to other arsenic compounds, which are known to interfere with cellular processes through their interactions with proteins and DNA.
Comparación Con Compuestos Similares
Dimethylarsinic acid: Another organoarsenic compound with similar reactivity but different alkyl groups.
Monomethylarsonic acid: Contains only one methyl group attached to arsenic, leading to different chemical properties.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood, with different biological effects.
Uniqueness: Bis(2-methylpropyl)arsinic acid is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, where other organoarsenic compounds may not be as effective.
Propiedades
Número CAS |
94629-36-4 |
|---|---|
Fórmula molecular |
C8H19AsO2 |
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
bis(2-methylpropyl)arsinic acid |
InChI |
InChI=1S/C8H19AsO2/c1-7(2)5-9(10,11)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11) |
Clave InChI |
HVRXVNMNHJXUFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[As](=O)(CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)






![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)




